molecular formula C15H15N3O4 B2394376 Methyl 1-[({5-formylpyrazolo[1,5-a]pyridin-3-yl}formamido)methyl]cyclopropane-1-carboxylate CAS No. 2094734-42-4

Methyl 1-[({5-formylpyrazolo[1,5-a]pyridin-3-yl}formamido)methyl]cyclopropane-1-carboxylate

Cat. No.: B2394376
CAS No.: 2094734-42-4
M. Wt: 301.302
InChI Key: HPFOPECGUCLDBF-UHFFFAOYSA-N
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Description

Methyl 1-[({5-formylpyrazolo[1,5-a]pyridin-3-yl}formamido)methyl]cyclopropane-1-carboxylate:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the formation of the pyrazolo[1,5-a]pyridine core. This can be achieved through the cyclization of appropriate precursors under specific conditions, such as heating in the presence of a catalyst

Industrial Production Methods

On an industrial scale, the production of this compound would likely involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The formyl group at the 5-position can be oxidized to a carboxylic acid.

  • Reduction: : The formyl group can be reduced to a hydroxyl group.

  • Substitution: : The cyclopropane ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: : Nucleophiles such as amines and alcohols can be used, often in the presence of a base.

Major Products Formed

  • Oxidation: : 5-formylpyrazolo[1,5-a]pyridin-3-carboxylic acid.

  • Reduction: : 5-hydroxymethylpyrazolo[1,5-a]pyridin-3-yl formamide.

  • Substitution: : Various substituted cyclopropanes depending on the nucleophile used.

Scientific Research Applications

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : Its derivatives may serve as probes or inhibitors in biological studies.

  • Medicine: : It could be explored for its pharmacological properties, potentially leading to the development of new drugs.

  • Industry: : Its unique structure may find use in materials science or as a chemical intermediate.

Mechanism of Action

The exact mechanism of action of this compound would depend on its specific application. For instance, if used as a drug, it might interact with specific molecular targets in the body, such as enzymes or receptors, leading to a biological response. The pathways involved would be determined by the compound's interaction with these targets.

Comparison with Similar Compounds

This compound is unique due to its specific structural features, such as the presence of the formamido group and the cyclopropane ring. Similar compounds might include other pyrazolo[1,5-a]pyridines or cyclopropanes, but the combination of these features sets it apart.

List of Similar Compounds

  • Pyrazolo[1,5-a]pyridine derivatives

  • Cyclopropane derivatives

  • Formamido-substituted compounds

Properties

IUPAC Name

methyl 1-[[(5-formylpyrazolo[1,5-a]pyridine-3-carbonyl)amino]methyl]cyclopropane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O4/c1-22-14(21)15(3-4-15)9-16-13(20)11-7-17-18-5-2-10(8-19)6-12(11)18/h2,5-8H,3-4,9H2,1H3,(H,16,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPFOPECGUCLDBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CC1)CNC(=O)C2=C3C=C(C=CN3N=C2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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